molecular formula C23H20F3NO3 B15061680 (E)-Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-en-1-yl)cyclopropanecarboxylate

(E)-Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-en-1-yl)cyclopropanecarboxylate

Cat. No.: B15061680
M. Wt: 415.4 g/mol
InChI Key: QOXKYTQTCGYZJV-VAWYXSNFSA-N
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Description

The compound (E)-Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-en-1-yl)cyclopropanecarboxylate is a synthetic pyrethroid insecticide characterized by a cyclopropane core functionalized with a trifluoropropenyl group and a cyano(3-phenoxyphenyl)methyl ester moiety. Its structural complexity confers high insecticidal activity, likely due to enhanced photostability and resistance to enzymatic degradation compared to non-fluorinated analogs .

Properties

Molecular Formula

C23H20F3NO3

Molecular Weight

415.4 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2,2-dimethyl-3-[(E)-3,3,3-trifluoroprop-1-enyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C23H20F3NO3/c1-22(2)18(11-12-23(24,25)26)20(22)21(28)30-19(14-27)15-7-6-10-17(13-15)29-16-8-4-3-5-9-16/h3-13,18-20H,1-2H3/b12-11+

InChI Key

QOXKYTQTCGYZJV-VAWYXSNFSA-N

Isomeric SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C/C(F)(F)F)C

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-en-1-yl)cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a diazo compound in the presence of a catalyst.

    Introduction of the trifluoropropenyl group: This step involves the addition of a trifluoropropenyl group to the cyclopropane ring, often using a trifluoropropenyl halide under basic conditions.

    Attachment of the phenoxyphenyl group: This is typically done through a nucleophilic aromatic substitution reaction, where a phenoxyphenyl halide reacts with a nucleophile.

    Formation of the cyano group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or alkaline conditions, yielding cyclopropanecarboxylic acid and α-cyano-3-phenoxybenzyl alcohol. This reaction mirrors pyrethroid degradation pathways observed in environmental and biochemical studies .

Conditions Products Notes
Alkaline hydrolysis (pH > 9)3-(3,3,3-Trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid + α-cyano-3-phenoxybenzyl alcoholDominant pathway in soil and aquatic systems .
Acidic hydrolysis (pH < 3)Partial decomposition with intermediate formation of 3-phenoxybenzaldehydeLess common due to ester stability in mild acids .

Photodegradation

Ultraviolet (UV) exposure induces cleavage of the ester bond and oxidation of the trifluoropropenyl group, forming persistent metabolites like 3-phenoxybenzoic acid (3-PBA) .

Photolysis Products Mechanism Environmental Impact
3-Phenoxybenzoic acid (3-PBA)Oxidation of α-cyano-3-phenoxybenzyl alcoholAccumulates in soil; exhibits antimicrobial activity .
Trifluoroacetic acid (TFA)Degradation of trifluoropropenyl moietyContributes to aquatic toxicity .

Oxidation and Reduction

The trifluoropropenyl group undergoes oxidation, while the cyano group is reduced to an amine under specific conditions .

Reaction Type Reagents/Conditions Products
OxidationOzone (O₃) or KMnO₄Trifluoropropenyl → trifluoroketone (inactive metabolite).
ReductionLiAlH₄ or catalytic hydrogenationCyano → aminomethyl group; retains cyclopropane structure .

Synthetic Transformations

The compound serves as an intermediate in pyrethroid synthesis. Key reactions include:

  • Esterification : Reacts with acid chlorides to form analogs like lambda-cyhalothrin .

  • Halogen Exchange : Chlorination at the trifluoropropenyl group enhances insecticidal activity .

Comparative Reactivity with Analogs

Compound Key Functional Groups Reactivity Differences
Cyhalothrin Chloro-trifluoropropenyl + cyanoHigher electrophilicity due to chlorine substitution.
Cypermethrin Dichlorovinyl + cyanoFaster hydrolysis due to less steric hindrance.
Deltamethrin Dibromovinyl + cyanoEnhanced photostability but slower degradation.

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, favored in alkaline environments .

  • Cyano Reduction : Catalyzed by transition metals (e.g., Pd/C), forming primary amines critical for derivatization .

Scientific Research Applications

(E)-Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-en-1-yl)cyclopropanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including insecticidal and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-en-1-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The cyano group and trifluoropropenyl group play crucial roles in its activity, interacting with active sites of enzymes and altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrethroids, based on evidence from pesticide glossaries and chemical databases:

Compound Name (IUPAC/CAS) Cyclopropane Substituent Use Molecular Formula Key Structural Differences Reference
Target Compound 3-(3,3,3-trifluoroprop-1-en-1-yl) Insecticide (presumed) Likely C23H19F3NO3 E-configuration of trifluoropropenyl group; 2,2-dimethyl cyclopropane
Acrinathrin (CAS 101007-06-1) 3-(3-oxo-3-(2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)-1-propenyl) Acaricide C26H21F6NO5 Oxo- and trifluoromethoxy groups enhance specificity for mites
Tralomethrin (CAS 66841-25-6) 3-(1,2,2,2-tetrabromoethyl) Broad-spectrum insecticide C22H19Br4NO3 Tetrabromoethyl group increases lipophilicity and persistence
Fenpropathrin (CAS 64257-84-7) 2,2,3,3-tetramethyl Insecticide/miticide C22H23NO3 Lack of halogenation reduces environmental persistence
Cyhalothrin K (CAS 76703-65-6) 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl] Insecticide C23H19ClF3NO3 Z-configuration and chloro-trifluoropropenyl group alter nerve-target binding
Cycloprothrin (CAS 70895-38-4) 3-(2,2,2-trichloroethyl) Insecticide C22H20Cl3NO3 Trichloroethyl group increases volatility for fumigant action

Key Findings from Structural Analysis

Halogenation Effects :

  • Trifluoropropenyl (target compound): Fluorine atoms improve photostability and reduce mammalian toxicity compared to brominated (tralomethrin) or chlorinated (cycloprothrin) analogs .
  • Tetrabromoethyl (tralomethrin): Enhances lipid solubility, prolonging residual activity but increasing environmental bioaccumulation risks .

Stereochemical Impact :

  • The E-configuration in the target compound likely optimizes spatial alignment with insect sodium channels, similar to the Z-configuration in cyhalothrin K .

Functional Group Diversity :

  • Acrinathrin’s oxo-trifluoromethoxy group confers specificity for mites, while the target compound’s simpler trifluoropropenyl group suggests broader insecticidal applications .

Biological Activity

The compound (E)-Cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(3,3,3-trifluoroprop-1-en-1-yl)cyclopropanecarboxylate is a synthetic chemical that has garnered attention for its potential biological activities. This article delves into its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H25F3N2O3
  • Molecular Weight : 450.46 g/mol
  • Physical State : Colorless to beige solid
  • Melting Point : 49.2 °C
  • Solubility : Soluble in organic solvents, with limited solubility in water .

The compound is part of a class of chemicals known as pyrethroids , which are primarily used as insecticides. Pyrethroids act on the nervous system of insects by modulating sodium channels, leading to paralysis and death. The specific interactions of (E)-Cyano(3-phenoxyphenyl)methyl derivatives with these channels can also influence their toxicity profiles and efficacy against various pests.

Estrogenic Effects

Recent studies have indicated that some pyrethroids exhibit estrogenic activity, which can disrupt endocrine functions in non-target organisms. For instance, research has shown that certain pyrethroids can alter the expression levels of genes involved in steroidogenesis, potentially leading to increased estrogen levels in exposed organisms. This raises concerns regarding reproductive health and developmental effects in wildlife and humans .

Case Study 1: Reproductive Toxicity in Rodents

A significant study involving the administration of (E)-Cyano(3-phenoxyphenyl)methyl compounds demonstrated notable reproductive toxicity in female rodents. The study reported a decrease in the expression of key steroidogenic enzymes such as 3β-HSD and CYP19, which are critical for estrogen synthesis. The results suggested that exposure to these compounds could lead to reproductive impairments and altered hormone levels .

Case Study 2: Environmental Impact

Another investigation focused on the environmental impact of (E)-Cyano(3-phenoxyphenyl)methyl derivatives highlighted their persistence in aquatic ecosystems and potential bioaccumulation in fish. The study found that these compounds could disrupt aquatic life by affecting reproductive success and growth rates, particularly in sensitive species .

Comparative Analysis with Other Pyrethroids

Compound NameMolecular WeightToxicity LevelEstrogenic Activity
Deltamethrin505.206 g/molHighModerate
Fenvalerate419.91 g/molModerateLow
(E)-Cyano(3-phenoxyphenyl)methyl450.46 g/molModerateHigh
Cyfluthrin434.29 g/molHighLow

This table illustrates the varying toxicity levels and estrogenic activities among different pyrethroids, positioning (E)-Cyano(3-phenoxyphenyl)methyl as a compound of particular concern due to its higher estrogenic activity compared to others.

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